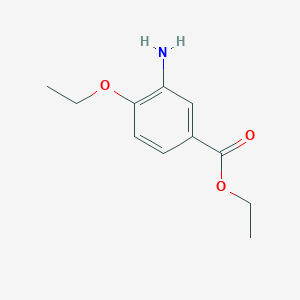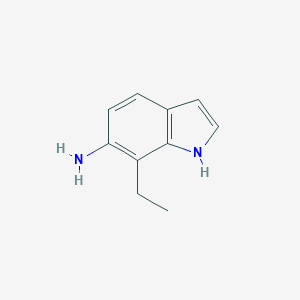
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV), also known as TiO(acac)2, is a coordination compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound has been extensively studied for its potential use in catalysis, sensing, and biological applications.
Wissenschaftliche Forschungsanwendungen
Metal-Organic Chemical Vapor Deposition (MOCVD)
This compound is used in the MOCVD technique, a promising process for high-temperature superconductor YBa2Cu3O7-δ (YBCO) preparation . The evaporation characteristics and thermostability of the compound decide the quality and reproducible results of YBCO film .
Synthesis of α-Aryl-β-diketones
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) is used in the synthesis of α-aryl-β-diketones . These diketones are important intermediates in organic synthesis and have applications in various fields including pharmaceuticals, agrochemicals, and materials science .
Synthesis of Dicyanamidobenzene-Bridge Diruthenium Complex
This compound is used as an ancillary ligand in the synthesis of a dicyanamidobenzene-bridge diruthenium complex . These complexes have potential applications in catalysis, magnetism, and molecular electronics .
4. Manufacture of Advanced Dielectric and Ferroelectric Thin Films Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) is used as a CVD precursor for the manufacture of advanced dielectric and ferroelectric thin films . These films have applications in microelectronics, optoelectronics, and energy storage devices .
5. Growth of Lead Oxide and Mixed-Metal Thin Films This compound is used for lead oxide and mixed-metal thin films growth by a variety of deposition methods . These thin films are used in various applications including solar cells, sensors, and optoelectronic devices .
6. Improved Safety in MOCVD of PNZT Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) shows superior chemical compatibility and improved safety in MOCVD of PNZT . PNZT is a ferroelectric material used in various applications including capacitors, sensors, and actuators .
Wirkmechanismus
Target of Action
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV), also known as (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;oxotitanium, is a complex compound that primarily targets the metal-organic chemical vapor deposition (MOCVD) process . This process is crucial for the preparation of high-temperature superconductors .
Mode of Action
The compound interacts with its target by acting as a precursor in the MOCVD process . Its evaporation characteristics and thermostability are critical for the quality and reproducible results of the superconductor film . The compound is synthesized by the interaction of copper acetate hydrate with TMHD in methanol solution .
Biochemical Pathways
The compound affects the MOCVD process , which is a biochemical pathway involved in the preparation of high-temperature superconductors . The compound’s evaporation characteristics and thermostability influence the quality and reproducible results of the superconductor film .
Pharmacokinetics
The compound’s ADME properties Itsthermal properties and the kinetics of decomposition are systematically investigated by nonisothermal thermogravimetric analysis methods .
Result of Action
The result of the compound’s action is the successful preparation of high-temperature superconductor films via the MOCVD process . The quality and reproducibility of the superconductor films depend on the compound’s purity, thermal stability, sufficient and stable evaporation, and good delivery properties .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature . The compound is unstable and highly sensitive to the change of temperature during the whole evaporation process . Therefore, it is very important to choose suitable volatilization technology and conditions for avoiding breakdown (or thermal aging) during the MOCVD process .
Eigenschaften
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;oxotitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;/b2*8-7-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKXPWMOEGTKNT-ZJCTYWPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O5Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) | |
CAS RN |
152248-67-4 |
Source


|
| Record name | 152248-67-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)

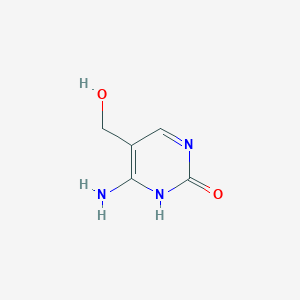
![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)
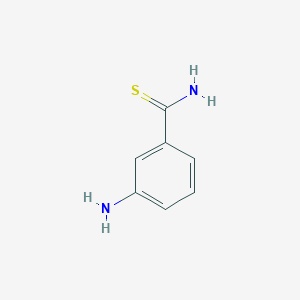
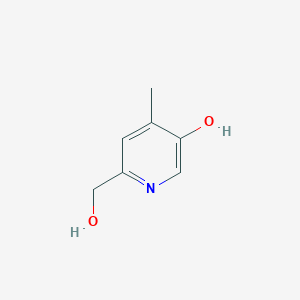
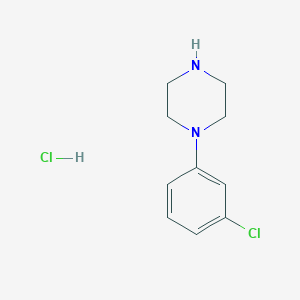
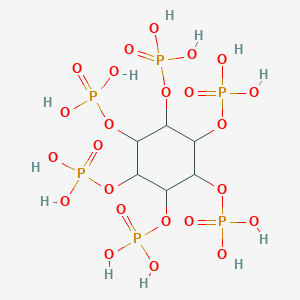
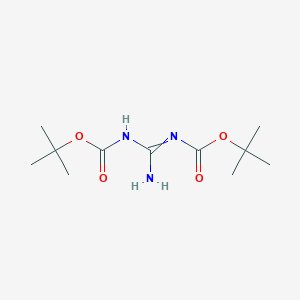
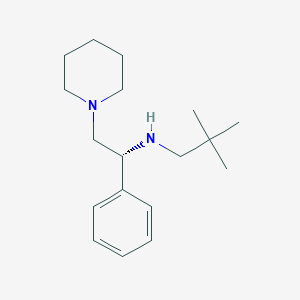
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
